molecular formula C11H23N3O B7921316 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

カタログ番号: B7921316
分子量: 213.32 g/mol
InChIキー: JWJQPEPCFLVXRT-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine-based ethanone derivative. Its structure features an (S)-configured pyrrolidine ring substituted with a tertiary amine group (ethyl-amino-methyl) and a 2-aminoethyl side chain.

特性

IUPAC Name

1-[(2S)-2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-13(8-6-12)9-11-5-4-7-14(11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJQPEPCFLVXRT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)C[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Asymmetric Hydrogenation of Pyrroline Derivatives

Patent WO2008137087A1 details hydrogenation of 2-methylpyrroline using platinum catalysts (PtO₂ or 5% Pt/C) in ethanol-methanol mixtures (2:1–3:1 v/v) under ambient conditions. This method achieves ≥50% enantiomeric excess (ee) for (R)-2-methylpyrrolidine. Adapting this, the target’s (S)-configured pyrrolidine could be synthesized via prochiral 2-alkylpyrroline hydrogenation with a chiral catalyst. For instance, using (R)-BINAP-modified ruthenium catalysts may invert selectivity to favor the (S)-enantiomer.

Chiral Pool Approach Using (S)-Proline

(S)-Proline, a commercially available chiral precursor, offers a stereospecific route. Decarboxylation and functionalization steps convert the carboxylic acid to the desired acetyl group:

  • Esterification : (S)-Proline → methyl ester via HCl/MeOH.

  • Reduction : Ester → (S)-prolinol using LiAlH₄.

  • Acetylation : Prolinol nitrogen → 1-acetyl-(S)-prolinol with acetic anhydride.

This route preserves chirality and avoids racemization, critical for pharmaceutical applications.

Side Chain Installation: Tertiary Amine Functionalization

Introducing the -CH₂-N(ethyl)(2-aminoethyl) group at C₂ requires precise alkylation or reductive amination.

Tosylate Displacement Strategy

  • Hydroxymethyl to Tosylate : Treat 1-acetyl-(S)-prolinol with tosyl chloride (TsCl) in pyridine, yielding 1-acetyl-(S)-2-(tosyloxymethyl)pyrrolidine.

  • Nucleophilic Substitution : React with N-ethyl-N-(2-aminoethyl)amine in DMF at 80°C for 24h.

Challenges : SN2 mechanism inverts configuration at C₂. Mitigation involves using Mitsunobu conditions (DIAD, PPh₃) with N-ethyl-N-(2-aminoethyl)sulfonamide to retain (S)-configuration.

Reductive Amination

Alternative pathways employ ketone intermediates:

  • Oxidation : Convert 1-acetyl-(S)-prolinol’s hydroxymethyl to ketone (Swern oxidation).

  • Reductive Amination : React ketone with N-ethyl-N-(2-aminoethyl)amine using NaBH₃CN in MeOH.

Nitrogen Acetylation and Final Product Isolation

Acetylation precedes or follows side chain installation, depending on functional group tolerance:

StepConditionsYieldPurity
Prolinol AcetylationAc₂O, Et₃N, CH₂Cl₂, 0°C → RT, 2h92%98%
Post-Alkylation AcetylationAcCl, pyridine, 50°C, 6h85%95%

Post-synthesis, purification via silica chromatography (EtOAc/hexane) or recrystallization (ethanol/water) enhances ee ≥99%.

Reaction Optimization and Scalability

Key parameters from analogous syntheses:

Catalytic Hydrogenation

  • Catalyst : 5% Pt/C (0.5 wt%)

  • Solvent : EtOH/MeOH (3:1)

  • Pressure : 50 psi H₂

  • Time : 12h → 95% conversion.

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

  • Copper-Mediated Trifluoromethylation : CuI, TMEDA, DMF, 100°C.

Analytical Characterization

  • Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/IPA, 1.0 mL/min → tR = 8.2 min (S-enantiomer).

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 4.15 (m, 1H, CH-N), 3.42 (q, J=7.0 Hz, 2H, NCH₂CH₃).

  • Mass Spec : ESI-MS m/z 214.2 [M+H]⁺.

Industrial and Pharmacological Considerations

The compound’s potential as an H₃ receptor ligand necessitates Good Manufacturing Practice (GMP)-compliant syntheses. Patent KR100696187B1 highlights acetonitrile intermediates for scale-up, while US 7,153,889 emphasizes borane-THF reductions for alcohol intermediates.

化学反応の分析

Types of Reactions

1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

類似化合物との比較

Structural Features

Compound Name Core Structure Key Substituents Stereochemistry Functional Groups
Target Compound Pyrrolidine - (S)-2-[(2-Aminoethyl)(ethyl)amino]methyl (S) Ethanone, tertiary amine
(S)-LA12 () Pyrrolidine - (S)-2-[(Diphenylphosphino)methyl]
- 2-(Adamantan-1-yl)
(S) Ethanone, phosphine ligand
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethanone () Pyrrolidine + pyrazolo-pyrazine - 3-Pyrazolo[3,4-b]pyrazine
- 2-Aminoethyl
Not specified Ethanone, pyrazine, primary amine
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone () Pyrrole - 4-Amino, 1-ethyl, 2-methyl, 5-phenyl N/A Ethanone, aromatic substituents

Key Observations :

  • The target compound and (S)-LA12 share a chiral pyrrolidine-ethanone backbone but differ in substituents. The phosphine group in (S)-LA12 enhances its utility in iridium-catalyzed asymmetric hydrogenation, whereas the aminoethyl group in the target compound may favor biochemical interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogD (pH 5.5) H-Bond Acceptors H-Bond Donors
Target Compound ~280 (estimated) ~0.5 (predicted) 5 2
(S)-LA12 () 445.58 Not reported 1 (phosphine) 0
Compound Calculated: ~275 0.5 5 1
2-Acetylpyrrole () 109.12 ~1.2 2 1

Key Observations :

  • The target compound’s aminoethyl and ethylamino groups likely increase hydrophilicity (lower LogD) compared to adamantyl or aryl-substituted analogs .
  • ’s compound has similar LogD to the target compound, suggesting comparable membrane permeability, which is critical for drug candidates .

生物活性

1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1354016-08-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes an amino group and a pyrrolidine ring, which are known to influence its pharmacological properties.

  • Molecular Formula: C12H25N3O
  • Molecular Weight: 227.35 g/mol
  • CAS Number: 1354016-08-2

Biological Activity Overview

The biological activity of 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been explored primarily in the context of its antimicrobial and neuropharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyrrolidine have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.13 μg/mL
Compound BE. coli2 μg/mL
Compound CStaphylococcus aureus0.125 μg/mL

The above table summarizes the MIC values of various pyrrolidine derivatives, indicating their effectiveness against resistant bacterial strains.

Neuropharmacological Effects

In addition to its antibacterial properties, the compound has been investigated for its effects on the central nervous system (CNS). Pyrrolidine derivatives are often studied for their potential to modulate neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Neuropharmacological Evaluation
A study conducted on a related pyrrolidine compound demonstrated that it could enhance serotonin levels in the brain, leading to anxiolytic effects in animal models. This suggests that similar compounds, including 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, may possess therapeutic potential for mood disorders.

The mechanisms underlying the biological activities of 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone are still being elucidated. However, several hypotheses have emerged:

  • Antibacterial Mechanism : It is proposed that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics.
  • Neuropharmacological Mechanism : The modulation of neurotransmitter levels, particularly serotonin and norepinephrine, may explain its potential antidepressant effects.

Q & A

Q. What are the key synthetic routes for 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Pyrrolidine functionalization : Introduce the (2-amino-ethyl)-ethyl-amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Ketone formation : Use acetylating agents (e.g., acetyl chloride) in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions .
  • Chiral resolution : Employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Q. Purification :

  • Column chromatography with silica gel (eluent: ethyl acetate/methanol gradients) removes unreacted amines.
  • Recrystallization in ethanol/water mixtures enhances crystallinity and purity (>98% by HPLC) .

Reference Table : Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrrolidine alkylationEthylenediamine, NaBH(OAc)₃, DCM, rt65–7090
AcetylationAcetyl chloride, DCM, 0°C8595
Chiral separationChiralpak AD-H column, hexane/isopropanol40>99

Q. Which analytical techniques are critical for characterizing this compound’s structure and enantiomeric purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, ketone CO at ~205 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₂₂N₃O⁺: 228.17; observed: 228.18) .
  • Chiral HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) resolve enantiomers (retention times: 8.2 min (S), 10.1 min (R)) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation. Use desiccants to avoid moisture uptake .
  • Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; dilute in PBS (pH 7.4) immediately before use to prevent precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity in asymmetric synthesis?

Methodological Answer:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., (R)-BINAP) with Pd catalysts to control stereochemistry during amination (enantiomeric excess >90%) .
  • Temperature control : Lower reaction temperatures (–10°C) reduce racemization .
  • Solvent screening : Polar aprotic solvents (e.g., THF) enhance stereoselectivity vs. nonpolar solvents .

Reference Table : Optimization Parameters

ParameterOptimal ConditionEnantiomeric Excess (%)
CatalystPd/(R)-BINAP92
Temperature–10°C95
SolventTHF90

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips; measure binding kinetics (KD) in real-time .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor docking and identify key binding residues (e.g., hydrogen bonds with Glu205 in kinase targets) .
  • In vitro assays : Test inhibition of acetylcholinesterase (IC50 via Ellman’s method) or GPCR activity (cAMP assays) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility checks : Validate assay protocols (e.g., cell line authentication, ATP concentration in kinase assays) .
  • Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation as a confounding factor .
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions (e.g., ethyl-amino vs. methyl-amino substituents) .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (2.1), BBB permeability (–1.2), and CYP450 inhibition .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites for metabolite prediction .

Q. How can this compound be tailored for materials science applications (e.g., optoelectronics)?

Methodological Answer:

  • Functional group modification : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrrolidine ring to enhance charge transport properties .
  • Thin-film fabrication : Use spin-coating (2000 rpm, chloroform solvent) to create films for conductivity testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。